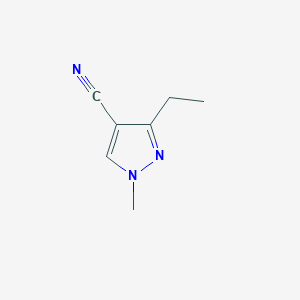
3-乙基-1-甲基-1H-吡唑-4-腈
描述
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 It is a derivative of pyrazole, characterized by the presence of an ethyl group at the 3-position, a methyl group at the 1-position, and a cyano group at the 4-position of the pyrazole ring
科学研究应用
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
生化分析
Biochemical Properties
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile and these biomolecules are primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile affects cell signaling by modulating the activity of key signaling molecules, thereby impacting various cellular processes .
Molecular Mechanism
At the molecular level, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to modulate metabolic pathways without causing significant adverse effects. At higher doses, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can induce toxic effects, including cellular damage and disruption of normal metabolic processes. These findings underscore the importance of determining the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can affect the levels of various metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall efficacy. Studies have shown that 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can be transported across cell membranes through active transport mechanisms, allowing it to reach intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell is essential for its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
相似化合物的比较
Similar Compounds
- 3-methyl-1H-pyrazole-4-carbonitrile
- 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the nitrile functionality, allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
属性
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZOPRQQMHJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)


![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)


![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)



![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)
